(R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
(R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF₃) substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₆F₃NO₄, with a molecular weight of 283.25 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the CF₃ group contributes to lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H16F3NO4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
YBJQIQYOUVHHSZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-1-(tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves:
- Starting from chiral pyrrolidine or proline derivatives , which provide the pyrrolidine ring and the stereocenter.
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group (Boc-protection) to prevent unwanted reactions at the nitrogen.
- Introduction of the trifluoromethyl group at the 2-position via nucleophilic substitution or other trifluoromethylation methods.
- Carboxylation or retention of the carboxylic acid functionality at the 2-position.
The Boc-protection step is usually performed under mild conditions using di-tert-butyl dicarbonate (Boc2O) and a base in an organic solvent. The trifluoromethyl group introduction can be achieved by using trifluoromethylated precursors or by direct trifluoromethylation reactions.
Boc Protection of Pyrrolidine Nitrogen
The Boc-protection is a critical step to ensure selectivity in further transformations. The reaction is commonly carried out as follows:
| Reagents and Conditions | Description | Yield (%) |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | React with pyrrolidine or proline derivative | 80-95% |
| Base (e.g., triethylamine, DIPEA) | To scavenge acid formed during protection | |
| Solvent (e.g., dichloromethane, THF) | Room temperature, 1-4 hours |
This reaction is typically performed at room temperature and completed within a few hours, resulting in the Boc-protected pyrrolidine intermediate with high purity and yield.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of the pyrrolidine ring is introduced through different approaches:
- Use of trifluoromethylated starting materials: For example, starting with (R)-2-(trifluoromethyl)pyrrolidine derivatives or trifluoromethyl-substituted proline analogs.
- Nucleophilic substitution or addition reactions: Employing trifluoromethylating reagents under controlled conditions.
- Use of strong bases and polar aprotic solvents: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate intermediates and facilitate nucleophilic attack, allowing for efficient trifluoromethyl group incorporation.
Representative Laboratory Preparation Procedure
A typical laboratory-scale synthesis involves the following steps:
- Starting Material: Chiral proline or pyrrolidine derivative.
- Boc Protection: Treatment with di-tert-butyl dicarbonate and base in dichloromethane or THF at room temperature.
- Trifluoromethylation: Reaction of the Boc-protected intermediate with trifluoromethylating agents or trifluoromethylated precursors in the presence of sodium hydride and DMF at low temperature.
- Purification: Workup includes aqueous extraction, drying, and purification by column chromatography to isolate the pure (R)-1-(tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid.
Industrial and Flow Chemistry Approaches
Industrial synthesis of this compound benefits from:
- Flow microreactor systems: These provide precise control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and safety profiles.
- Continuous flow processes: Enable scalable and sustainable production by continuous introduction of reagents and removal of products.
- Optimization of reaction conditions: Use of strong bases like sodium hydride and polar aprotic solvents such as DMF is maintained, but with enhanced control to minimize side reactions and maximize purity.
Summary Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, TEA/DIPEA | 20-25°C | DCM or THF | 80-95 | Mild conditions, few hours reaction |
| Trifluoromethylation | Sodium hydride, trifluoromethylating agent | -78°C to RT | DMF | 70-90 | Requires inert atmosphere, dry solvents |
| Purification | Column chromatography | Ambient | Various | - | To isolate pure product |
| Industrial Flow Synthesis | Continuous flow reactor, strong base | Controlled (varies) | DMF or similar | >90 | Enhanced safety, scalability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Chiral Building Block
The compound serves as a crucial chiral building block in the synthesis of various bioactive molecules. Its chirality is essential for the development of drugs that require specific stereochemistry to interact effectively with biological targets. For instance, (R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be utilized in the synthesis of amino acids and peptides, which are vital for drug formulation.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound can be modified to enhance antiviral activity. For example, modifications to the trifluoromethyl group can influence the pharmacokinetic properties of the resulting compounds, making them more effective against viral infections. The introduction of fluorine atoms often improves metabolic stability and bioavailability.
Synthesis of Complex Molecules
Multi-step Synthesis
The compound is often used in multi-step synthetic pathways to create complex organic molecules. Its ability to undergo various chemical transformations allows chemists to build intricate structures efficiently. For example, it can participate in reactions such as nucleophilic substitutions and cyclizations, which are fundamental in organic synthesis.
Table: Synthetic Pathways Involving (R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new carbon bonds | Formation of substituted pyrrolidines |
| Cyclization | Forms cyclic structures through intramolecular reactions | Creation of complex ring systems |
| Deprotection | Removal of the tert-butoxycarbonyl group | Regeneration of the free amine |
Pharmaceutical Development
Targeting Specific Diseases
The versatility of (R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid makes it a candidate for developing treatments for various diseases, including cancer and neurological disorders. Its derivatives have shown promise in preclinical studies targeting specific receptors or enzymes involved in disease pathways.
Case Study: Neurological Disorders
Research indicates that compounds derived from this pyrrolidine can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression or anxiety disorders. The trifluoromethyl group enhances binding affinity to certain receptors, making these derivatives valuable in neuropharmacology.
Material Science Applications
Polymer Chemistry
In addition to its applications in medicinal chemistry, this compound is also explored in material science for developing polymers with specific properties. The incorporation of fluorinated groups can impart desirable characteristics such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, and functional groups. Key differences in physicochemical properties, synthetic routes, and applications are highlighted.
Substituent Variations at the Pyrrolidine 2-Position
Trifluoromethyl vs. Alkyl/Aryl Substituents
Key Observations :
- Trifluoromethyl substituents improve metabolic stability compared to alkyl/aryl groups.
- Propargyl -substituted analogs enable modular functionalization via copper-catalyzed azide-alkyne cycloaddition .
Trifluoromethyl vs. Halogenated Substituents
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | F (4) | C₁₀H₁₆FNO₄ | 233.24 |
| (R)-1-(Tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | 2-Me, 4,4-diF | C₁₁H₁₇F₂NO₄ | 265.25 |
Key Observations :
Stereochemical Comparisons
| Compound Name | Configuration | Molecular Weight (g/mol) |
|---|---|---|
| (R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | R (2) | 283.25 |
| rac-(2R,3S)-1-(tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | Racemic (2R,3S) | 283.25 |
Key Observations :
Stability Considerations
- Chemical Stability : Boc-protected compounds are stable under recommended storage conditions (inert atmosphere, 2–8°C) but susceptible to acidic deprotection .
- Thermal Degradation : Prolonged heating above 100°C may lead to decomposition, as observed in analogs like 2-allyl-2-(methoxycarbonyl)pyrrolidin-1-ium trifluoroacetate .
Biological Activity
(R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-TRF-Pyrrolidine, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of Boc-TRF-Pyrrolidine can be described by its molecular formula and a molecular weight of approximately 373.37 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.
Boc-TRF-Pyrrolidine has been studied for its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Research indicates that modifications in the trifluoromethyl group position can significantly influence the compound's potency and selectivity for different receptor subtypes. For instance, studies on related compounds have shown that introducing a trifluoromethyl group at specific positions can enhance receptor binding affinity and functional selectivity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- Trifluoromethyl Group : Enhances the compound's ability to inhibit specific enzymes and receptors.
- Boc Group : Provides stability and facilitates the synthesis of derivatives with improved pharmacological profiles.
Table 1 summarizes the biological activities of various derivatives of Boc-TRF-Pyrrolidine:
| Compound | Target | EC50 (nM) | Emax (%) | Comments |
|---|---|---|---|---|
| Compound 1 | D2 Receptor | 0.4 | 70 | Gi/o-biased agonist |
| Compound 2 | μ-Opioid Receptor | 14 | 66 | Reduced side effects compared to morphine |
| Compound 3 | Nrf2-Keap1 PPI | 8 | 62 | Potential for oxidative stress modulation |
Case Study 1: Dopamine Receptor Agonists
In a study published in Nature Communications, researchers explored the development of biased agonists for dopamine receptors based on the structure of Boc-TRF-Pyrrolidine. The compound demonstrated selective activation of the Gi/o pathway, which is associated with reduced side effects compared to traditional agonists like morphine .
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant properties of Boc-TRF-Pyrrolidine derivatives in cellular models. The results indicated that these compounds could effectively upregulate Nrf2, enhancing cellular defenses against oxidative stress. This activity was linked to their ability to inhibit the Keap1-Nrf2 protein-protein interaction, suggesting potential therapeutic applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
